molecular formula C62H84N12O17 B092227 Actinomycin X2 CAS No. 18865-48-0

Actinomycin X2

Katalognummer: B092227
CAS-Nummer: 18865-48-0
Molekulargewicht: 1269.4 g/mol
InChI-Schlüssel: GQZJMUMSSGCVFS-IRFLANFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Actinomycin X2 is a member of the actinomycin family, which are chromogenic lactone peptides. These compounds are known for their antimicrobial properties and are produced by various strains of the genus Streptomyces. This compound, in particular, is derived from the fermentation of Streptomyces cyaneofuscatus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Actinomycin X2 is typically produced through the fermentation of Streptomyces cyaneofuscatus. The optimization of the fermentation medium is crucial for maximizing yield. Key components of the medium include soybean meal and peptone . The fermentation process involves cultivating the Streptomyces strain in a controlled environment, followed by extraction and purification of the compound using techniques such as silica gel chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is scaled up in bioreactors, and the optimization of medium composition is essential to achieve high yields. The use of response surface methodology has been shown to be effective in optimizing the production conditions .

Analyse Chemischer Reaktionen

Carbodiimide-Mediated Immobilization Reactions

Actinomycin X2 undergoes covalent immobilization onto silk fibroin (SF) films via carbodiimide chemistry, enabling applications in biomedical coatings.

Reagents and Conditions

  • Reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)

  • Conditions :

    • Reaction time: 24 hours (optimal for conjugation efficiency)

    • pH: 5.5 (carbodiimide activation of SF carboxyl groups)

    • Temperature: Room temperature

Mechanism
The carboxyl groups of SF are activated by EDC/NHS, forming an amine-reactive NHS ester that couples with primary amino groups on this compound (Fig. 1a) .

Key Data

ParameterValue/OutcomeSource
UV-Vis absorption (λₘₐₓ)443 nm (phenoxazinone chromophore)
Immobilization efficiency85–92% at 20 μg/mL initial Ac.X2
Optimal reaction time24 hours (plateau after 4 hours)

Biosynthetic Spirolinkage Reactions

This compound serves as a precursor in the biosynthesis of actinomycin L through enzymatic spirolinkage.

Reaction Pathway

  • Reactants : this compound + anthranilamide

  • Catalyst : Cytochrome P450 enzymes (e.g., saAcmM)

  • Product : Actinomycin L (diastereomers L₁ and L₂)

Key Observations

  • Spirolinkage occurs between the γ-keto group of 4-oxoproline in this compound and amino groups of anthranilamide .

  • Anthranilamide availability directly correlates with actinomycin L yield (ANOVA, p < 0.05) .

Biosynthesis Conditions

FactorEffect on YieldSource
Fructose as carbon sourceLow anthranilamide → Low actinomycin L
Anthranilamide supplementation4.5-fold increase in actinomycin L

Redox Reactions Involving the Phenoxazinone Chromophore

The phenoxazinone core participates in redox processes critical to its antimicrobial activity.

Oxidation Reactions

  • Reagents : H₂O₂, atmospheric O₂

  • Outcome : Generates reactive oxygen species (ROS) (e.g., - OH, O₂⁻) .

Reduction Reactions

  • Reagents : Sodium borohydride (NaBH₄)

  • Outcome : Chromophore reduction, altering DNA-binding affinity .

Biological Implications

  • ROS production in Staphylococcus aureus and Escherichia coli:

    Bacterial StrainROS Increase (%)Source
    S. aureus147.71 ± 1.38
    E. coli472.21 ± 19.83

Degradation and Stability Studies

This compound exhibits pH- and temperature-dependent stability:

Hydrolytic Degradation

  • Conditions : Phosphate-buffered saline (PBS), 37°C

  • Half-life : >7 days (retains >90% structural integrity) .

Thermal Stability

Temperature (°C)Degradation Rate (%/hour)Source
25<1%
508.2%

Enzymatic Modifications

This compound interacts with bacterial enzymes, influencing its metabolic fate:

  • Targets : NADH dehydrogenase II (respiratory chain enzyme) .

  • Outcome : Irreversible autoxidation, disrupting bacterial energy metabolism .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Actinomycin X2 exhibits significant antibacterial properties against various pathogens. Recent studies have demonstrated its effectiveness against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) :
    • This compound showed MIC values ranging from 1.56 to 12.5 µg/mL against non-MRSA Gram-positive bacteria and between 3.125 to 12.5 µg/mL for MRSA strains .
  • Case Study : A study isolated this compound from Streptomyces smyrnaeus, demonstrating its high antimicrobial activity compared to Actinomycin D in both in vitro and in silico evaluations .

Anti-Tuberculosis Potential

This compound has been explored for its anti-tuberculosis (TB) properties, particularly against multidrug-resistant Mycobacterium tuberculosis.

  • In Vitro Results :
    • The compound exhibited MIC values of 1.56 µg/mL against various M. tuberculosis strains, indicating strong potential as a new anti-TB drug candidate .
  • Molecular Docking Studies :
    • In silico studies identified protein kinase PknB as a preferred target for this compound, suggesting a mechanism of action that could be further investigated for therapeutic development .

Wound Healing

Recent advancements have led to the development of this compound-immobilized silk fibroin films that exhibit enhanced antibacterial properties and promote wound healing.

  • Study Findings :
    • These antimicrobial films demonstrated broad-spectrum antibacterial activity and facilitated wound repair by improving the microenvironment during healing processes .

Material Science

This compound has been investigated as a natural dye for functional fabrics due to its stability and antimicrobial properties.

  • Research Insights :
    • The compound was shown to maintain thermal stability and resistance to acidic and alkaline conditions while providing significant antibacterial effects on treated fabrics .

Data Summary

Application AreaFindingsMIC Values
Antibacterial ActivityEffective against MRSA and non-MRSA Gram-positive bacteria1.56–12.5 µg/mL
Anti-TuberculosisStrong activity against M. tuberculosis strains1.56 µg/mL
Wound HealingEnhanced healing with silk fibroin films immobilized with this compoundN/A
Material ScienceUsed as a natural dye with antimicrobial propertiesN/A

Vergleich Mit ähnlichen Verbindungen

Actinomycin X2 is compared with other members of the actinomycin family, such as Actinomycin D and Actinomycin L.

    Actinomycin D: Known for its use as an anti-tumor drug, Actinomycin D has been extensively studied for its cytotoxic effects on cancer cells.

    Actinomycin L: A newly discovered member of the actinomycin family, Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of this compound.

Biologische Aktivität

Actinomycin X2, a member of the actinomycin family, is a potent antibiotic compound produced by certain strains of Streptomyces. Its unique structure and biological activity make it a subject of interest in pharmacology, particularly for its antimicrobial properties against various pathogens, including multidrug-resistant strains. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound has the molecular formula C62H85N12O17C_{62}H_{85}N_{12}O_{17} and is characterized by a complex cyclic peptide structure. It is structurally similar to Actinomycin D but exhibits distinct biological properties that enhance its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial activity of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Non-MRSA Gram-positive1.56 – 12.5
MRSA3.125 – 12.5
Mycobacterium tuberculosis (Mtb H37Rv)2.64 ± 0.07
Staphylococcus aureusNot specified
Escherichia coliNot specified

This compound demonstrated superior antimicrobial activity compared to Actinomycin D, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and non-MRSA Gram-positive bacteria .

The antimicrobial mechanisms of this compound involve targeting essential bacterial processes. Molecular docking studies have identified protein kinase PknB as a preferred target for this compound, suggesting that it interferes with bacterial cell wall synthesis and other critical pathways . Additionally, the compound has shown the ability to generate reactive oxygen species (ROS), leading to oxidative damage in bacterial cells .

Study on Antimicrobial Films

A study investigated the immobilization of this compound onto silk fibroin films to enhance its antibacterial properties. The results indicated that these films exhibited broad-spectrum antibacterial activity against both S. aureus and E. coli, with significant improvements in wound healing in vivo compared to free this compound . The immobilized films not only reduced cytotoxicity but also promoted a favorable wound microenvironment.

Synergistic Effects

Research has also explored the synergistic effects of this compound when combined with other antibiotics. While no significant synergism was observed with several antibiotics such as amoxicillin and penicillin G, further studies are warranted to explore potential combinations that could enhance its efficacy against resistant strains .

In Silico Studies

In silico evaluations have provided insights into the binding affinities and stability of this compound with various target proteins. The molecular dynamics simulations indicated that the compound remained stable within the binding region of PknB throughout the simulation period, reinforcing its potential as a new anti-TB drug candidate .

Eigenschaften

CAS-Nummer

18865-48-0

Molekularformel

C62H84N12O17

Molekulargewicht

1269.4 g/mol

IUPAC-Name

2-amino-4,6-dimethyl-3-oxo-1-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H84N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-33,36-37,42-45,48-49H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1

InChI-Schlüssel

GQZJMUMSSGCVFS-IRFLANFNSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Isomerische SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CC(=O)CN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

Kanonische SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Key on ui other cas no.

18865-48-0

Piktogramme

Acute Toxic; Health Hazard

Synonyme

actinomycin X2

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actinomycin X2
Reactant of Route 2
Reactant of Route 2
Actinomycin X2
Reactant of Route 3
Reactant of Route 3
Actinomycin X2
Reactant of Route 4
Reactant of Route 4
Actinomycin X2
Reactant of Route 5
Reactant of Route 5
Actinomycin X2
Reactant of Route 6
Reactant of Route 6
Actinomycin X2
Customer
Q & A

Q1: What is the primary mechanism of action of Actinomycin X2?

A1: this compound primarily acts by binding to DNA and interfering with the movement of RNA polymerase, thereby inhibiting DNA-dependent RNA synthesis [, , , ]. This mechanism is particularly effective against Gram-positive bacteria [, ].

Q2: Are there any other mechanisms of action reported for this compound?

A2: Yes, recent studies suggest this compound also inhibits the activity of specific enzymes. These include neutral aminopeptidases like alanine aminopeptidase and methionine aminopeptidase type 2, which are implicated in tumor cell growth and movement [, ]. Additionally, it inhibits galactosaminogalactan deacetylase (Agd3) in Aspergillus fumigatus, hindering biofilm formation and virulence [].

Q3: What are the downstream effects of this compound's interaction with its targets?

A3: Inhibition of RNA synthesis by this compound leads to disruption of protein synthesis and ultimately cell death [, ]. In the context of its anti-fungal activity, this compound disrupts biofilm formation by inhibiting Agd3, rendering the fungus more susceptible to antifungal drugs and the host's immune system [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C62H85N12O17, and its molecular weight is 1269.4 g/mol [, ].

Q5: What spectroscopic data is available for this compound?

A5: this compound has been characterized using various spectroscopic techniques, including:

  • Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern [, , ].
  • Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule, including 1H and 13C NMR data [, , , ].
  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule [, ].
  • Ultraviolet-visible (UV-Vis) spectroscopy: Shows characteristic absorption bands used for identification and quantification [, , , ].

Q6: Has this compound been explored for material applications?

A6: Yes, recent research has investigated the incorporation of this compound into biomaterials like silk fibroin films and PVA/CMCS hydrogels to impart antibacterial properties [, , ].

Q7: What are the advantages of using this compound in material applications?

A7: this compound demonstrates a broad-spectrum antibacterial activity, including effectiveness against both Gram-positive and Gram-negative bacteria [, ]. Its incorporation into biomaterials has shown promising results in wound healing applications, suggesting potential for developing novel antimicrobial wound dressings [].

Q8: Does this compound exhibit any catalytic properties?

A8: While this compound is primarily known for its inhibitory activity, there is no current research indicating it possesses inherent catalytic properties. Its mode of action mainly revolves around binding and inhibiting target molecules rather than catalyzing chemical reactions.

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry and modeling techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of this compound with various target proteins. These studies provide valuable insights into the binding affinities, potential binding sites, and molecular interactions involved in its biological activity [, ].

Q10: How do structural modifications of this compound influence its activity and potency?

A10: The peptide portions of this compound play a role in its interaction with aminopeptidases. Loss of these peptides alters the mechanism of inhibition from non-competitive to competitive [, ]. Furthermore, structural modifications, particularly in the proline ring, have been shown to impact its activity. For example, replacing the oxoproline ring with hydroxyproline results in the formation of Actinomycin XOβ, which exhibits different biological activity compared to this compound [].

Q11: What is known about the stability of this compound under various conditions?

A11: While specific data on this compound's stability under various conditions is limited in the provided research, it's been successfully incorporated into different material formulations like silk fibroin films and PVA/CMCS hydrogels, suggesting some degree of stability during these processes [, ]. Further research is needed to thoroughly evaluate its stability profile under diverse environmental conditions, such as temperature, pH, and exposure to light and oxygen.

Q12: What is known about the toxicity of this compound?

A12: this compound exhibits cytotoxic effects, particularly against tumor cells. Studies have shown that it can induce apoptosis in human prostate cancer cells through the mTOR pathway [].

Q13: Are there any known alternatives or substitutes for this compound?

A13: While this compound itself hasn't been widely explored as a primary therapeutic agent, other actinomycins, like Actinomycin D, are clinically used as anticancer drugs and exhibit similar mechanisms of action [, , ]. The choice between using this compound or its alternatives would depend on various factors, including target specificity, efficacy, toxicity profiles, and cost-effectiveness.

Q14: What is the historical context of this compound discovery and research?

A14: this compound belongs to the actinomycin family, a group of antibiotics first discovered in 1940 from Streptomyces antibioticus []. These compounds were among the earliest antibiotics discovered and played a significant role in shaping the field of antibiotic research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.